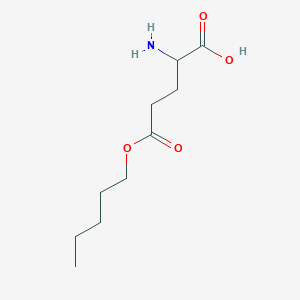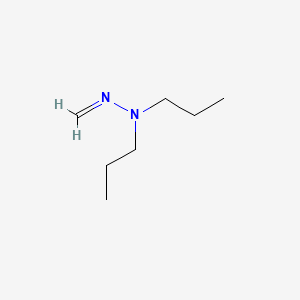
Formaldehyde, dipropylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, dipropylhydrazone is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by its IUPAC name, Formaldehyde di-n-propylhydrazone. This compound is a derivative of formaldehyde, where the hydrogen atoms are replaced by dipropylhydrazone groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde, dipropylhydrazone can be synthesized through the reaction of formaldehyde with dipropylhydrazine. The reaction typically involves the condensation of formaldehyde with dipropylhydrazine under controlled conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Formaldehyde, dipropylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazone derivatives.
Substitution: It can undergo substitution reactions where the dipropylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrazone derivatives.
Scientific Research Applications
Formaldehyde, dipropylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: It is used in biochemical studies to investigate the interactions of hydrazone compounds with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of formaldehyde, dipropylhydrazone involves its interaction with molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, gene expression, and signal transduction .
Comparison with Similar Compounds
Formaldehyde: A simpler aldehyde with a wide range of applications in industry and research.
Dipropylhydrazine: A related hydrazine compound used in organic synthesis.
Other Hydrazones: Various hydrazone derivatives with similar chemical properties and applications
Uniqueness: Formaldehyde, dipropylhydrazone is unique due to its specific structure, which combines the reactivity of formaldehyde with the stability of the dipropylhydrazone group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
54253-56-4 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-(methylideneamino)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-4-6-9(8-3)7-5-2/h3-7H2,1-2H3 |
InChI Key |
GFWCHVXFEKXRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)N=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


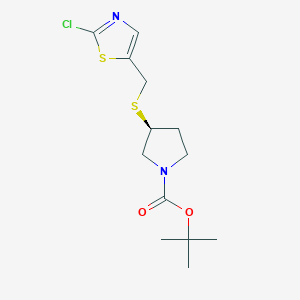

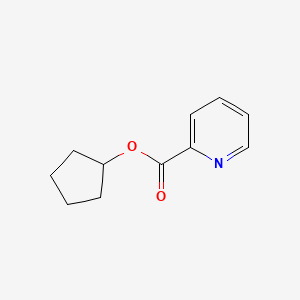

![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
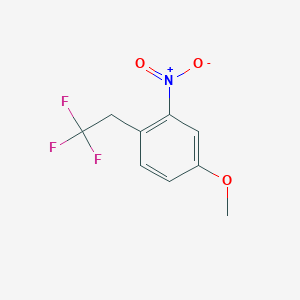
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)



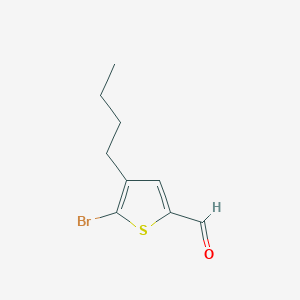
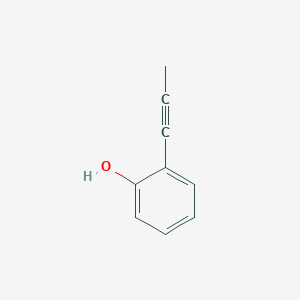
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
